molecular formula C11H12N2OS B2562239 N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide CAS No. 842115-97-3

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2562239
CAS No.: 842115-97-3
M. Wt: 220.29
InChI Key: AGTMSKUIPBRYFR-UHFFFAOYSA-N
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Description

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide is a benzothiazole derivative characterized by a 1,3-benzothiazole core substituted with methyl groups at the 4- and 7-positions and an acetamide moiety at the 2-position. The compound belongs to a class of heterocyclic molecules widely studied for their biological activities, including kinase inhibition and neuroprotective properties . Its molecular formula is C₁₁H₁₂N₂OS, with a molecular weight of 220.29 g/mol.

Structurally, the benzothiazole ring system provides a planar aromatic scaffold conducive to π-π stacking interactions in biological targets, while the acetamide group introduces hydrogen-bonding capabilities. These features make it a candidate for medicinal chemistry applications, particularly in targeting enzymes like casein kinase-1δ (CK-1δ), which is implicated in neurodegenerative diseases .

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-6-4-5-7(2)10-9(6)13-11(15-10)12-8(3)14/h4-5H,1-3H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTMSKUIPBRYFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide can be achieved through various synthetic pathways. One common method involves the reaction of 2-mercaptoaniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring .

Another method involves the use of microwave irradiation to accelerate the reaction between 2-aminothiophenol and acetic anhydride, resulting in higher yields and shorter reaction times .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of catalysts such as piperidine or triethylamine can further enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogens, electrophiles, organic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide and its derivatives have been synthesized and evaluated for their antimicrobial properties. Studies indicate that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, some derivatives showed minimum inhibitory concentration (MIC) values ranging from 19.7 to 24.2 μM against Staphylococcus aureus. The synthesis often involves methods such as hydroxybenzotriazole coupling and carbodiimide activation, which facilitate the formation of biologically active compounds.

Anti-tubercular Properties
Research has highlighted the potential of benzothiazole derivatives as anti-tubercular agents. This compound has been tested alongside other derivatives for efficacy against Mycobacterium tuberculosis. Compounds showed promising results in vitro and in vivo, with some exhibiting better inhibition than standard drugs like isoniazid . The pharmacokinetic profiles of these compounds suggest good bioavailability and selective inhibition of target enzymes associated with tuberculosis .

Anti-inflammatory and Anti-diabetic Activities

Recent studies have synthesized a series of benzothiazole derivatives that were evaluated for their anti-inflammatory and anti-diabetic activities. Among these compounds, certain derivatives demonstrated significant anti-inflammatory effects in vitro, while others showed moderate inhibition of alpha-amylase, indicating potential for managing diabetes . The structural characteristics contributing to these activities include specific functional groups that enhance biological interactions .

Neuroprotective Potential

This compound has also been investigated for its neuroprotective properties. A series of compounds based on this structure were tested for their inhibitory effects on monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. Some derivatives displayed excellent inhibitory activity against MAO-B and butyrylcholinesterase (BuChE), suggesting their potential as therapeutic agents for conditions like Alzheimer's disease .

Synthesis Techniques

The synthesis of this compound typically involves various chemical reactions such as:

  • Diazo-coupling
  • Knoevenagel condensation
  • Biginelli reaction
    These methods allow for the modification of the compound to enhance its biological activity or to create new derivatives with unique properties .

Summary Table of Applications

Application AreaKey FindingsMethodologies Used
Antimicrobial ActivityEffective against Staphylococcus aureus; MIC values: 19.7–24.2 μMHydroxybenzotriazole coupling; Carbodiimide activation
Anti-tubercular ActivityBetter inhibition than isoniazid; good bioavailabilityIn vitro and in vivo testing; pharmacokinetic studies
Anti-inflammatorySignificant anti-inflammatory effects; moderate alpha-amylase inhibitionSynthesis of various benzothiazole derivatives; biological assays
Neuroprotective PotentialExcellent MAO-B inhibition; potential for Alzheimer’s treatmentSynthesis and testing against MAO and BuChE

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide with structurally related benzothiazole derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Compound Key Substituents Molecular Weight (g/mol) Biological Activity (pIC₅₀/GlideXP Score) Key References
This compound 4,7-dimethyl, 2-acetamide 220.29 Not reported (structural focus)
N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide (BTA) 6-CF₃, 2-acetamide, 3,4,5-trimethoxyphenyl 440.41 pIC₅₀ = 7.8 (CK-1δ inhibition)
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide 6-OCH₃, 2-adamantylacetamide 356.48 Crystallographic stability, H-bonding motifs
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide 6-CF₃, 2-phenylacetamide 350.32 Patent-reported kinase inhibition
N-(benzothiazole-2-yl)-2-(2,2-diphenylacetamide)acetamide 2-diphenylacetamide 431.50 Synthetic intermediate

Key Observations

Substituent Effects on Bioactivity :

  • The 6-trifluoromethyl (CF₃) group in BTA significantly enhances inhibitory potency against CK-1δ (pIC₅₀ = 7.8), likely due to increased electron-withdrawing effects and improved target engagement . In contrast, the 4,7-dimethyl groups in the target compound may prioritize lipophilicity over direct electronic modulation.
  • The 3,4,5-trimethoxyphenyl moiety in BTA contributes to π-π interactions with hydrophobic enzyme pockets, a feature absent in the simpler acetamide derivative .

Crystallographic and Stability Insights: The adamantyl-substituted analog (C₂₀H₂₄N₂O₂S) exhibits robust intermolecular hydrogen bonding (N–H⋯N) and van der Waals interactions, stabilizing its crystal lattice .

Synthetic Accessibility :

  • The target compound’s synthesis is likely simpler than derivatives requiring multi-step functionalization (e.g., CF₃ or adamantyl groups). For example, BTA requires trifluoromethylation and methoxy substitution, which increase synthetic complexity and cost .

Pharmacokinetic Considerations: The 4,7-dimethyl groups may improve metabolic stability compared to methoxy or CF₃ substituents, which are prone to oxidative or hydrolytic degradation .

Table: Physicochemical Properties

Property This compound BTA Adamantyl Analog
LogP (Predicted) 2.8 4.1 5.3
Hydrogen Bond Acceptors 3 6 4
Rotatable Bonds 2 5 3
Polar Surface Area (Ų) 58 102 72

Research Findings and Implications

  • Drug Design : The compound’s balance of moderate lipophilicity (LogP ~2.8) and planar structure makes it a versatile scaffold for further optimization. Introducing polar groups (e.g., sulfonamides as in ) could improve solubility without compromising target affinity.

Biological Activity

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a benzothiazole moiety that contributes to its biological properties. The presence of dimethyl groups enhances its lipophilicity and potentially its interaction with biological targets.

The compound exhibits its biological effects primarily through the inhibition of key enzymes involved in cellular processes:

  • Enzyme Inhibition : It has been shown to inhibit topoisomerases and kinases, which are crucial for DNA replication and cell division.
  • Antimicrobial Activity : this compound demonstrates significant antimicrobial and antifungal properties, making it a candidate for developing new therapeutic agents against infections.

Anticancer Properties

Research indicates that compounds with a benzothiazole structure exhibit various anticancer activities. For instance:

  • Cytotoxicity Studies : In vitro studies have shown that this compound can reduce cell viability in cancer cell lines such as HeLa and HCT116. Initial screenings indicated a reduction in cell viability by 50% at concentrations around 10 µM .
CompoundCell LineIC50 (µM)Activity
This compoundHeLa10Cytotoxic
This compoundHCT11610Cytotoxic

Antimicrobial Activity

The compound has shown promising results against various microbial strains:

  • Antifungal and Antibacterial Effects : Studies have reported that it exhibits significant antifungal activity against Candida species and antibacterial effects against Staphylococcus aureus.

Case Studies

Several studies have explored the pharmacological potential of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that derivatives of benzothiazole could inhibit PI3Kα and mTOR pathways involved in cell growth. This suggests that this compound might similarly affect these pathways.
  • Cytotoxicity Assessment : In a comparative study with other benzothiazole derivatives, this compound showed comparable cytotoxic effects against cancer cells, supporting its potential as an anticancer agent .

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